molecular formula C19H17F2N3O2 B7115503 N-[5-cyano-2-(ethylamino)phenyl]-4-(2,2-difluorocyclopropyl)oxybenzamide

N-[5-cyano-2-(ethylamino)phenyl]-4-(2,2-difluorocyclopropyl)oxybenzamide

Cat. No.: B7115503
M. Wt: 357.4 g/mol
InChI Key: WAUKODAMXABHQY-UHFFFAOYSA-N
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Description

N-[5-cyano-2-(ethylamino)phenyl]-4-(2,2-difluorocyclopropyl)oxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, an ethylamino group, and a difluorocyclopropyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-[5-cyano-2-(ethylamino)phenyl]-4-(2,2-difluorocyclopropyl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2/c1-2-23-15-8-3-12(11-22)9-16(15)24-18(25)13-4-6-14(7-5-13)26-17-10-19(17,20)21/h3-9,17,23H,2,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUKODAMXABHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C#N)NC(=O)C2=CC=C(C=C2)OC3CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-cyano-2-(ethylamino)phenyl]-4-(2,2-difluorocyclopropyl)oxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethylamino Intermediate: The initial step involves the reaction of 2-bromo-5-cyanobenzene with ethylamine under basic conditions to form 5-cyano-2-(ethylamino)phenyl bromide.

    Cyclopropylation: The next step involves the introduction of the difluorocyclopropyl group. This can be achieved by reacting the intermediate with a difluorocyclopropylating agent, such as difluorocarbene, under controlled conditions.

    Coupling with Benzamide: The final step involves coupling the difluorocyclopropylated intermediate with 4-hydroxybenzamide using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-cyano-2-(ethylamino)phenyl]-4-(2,2-difluorocyclopropyl)oxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ethylamino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides or amides.

Scientific Research Applications

N-[5-cyano-2-(ethylamino)phenyl]-4-(2,2-difluorocyclopropyl)oxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-cyano-2-(ethylamino)phenyl]-4-(2,2-difluorocyclopropyl)oxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The cyano and ethylamino groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    2-Methyltetrahydrofuran: A biomass-derived solvent used in organic synthesis.

    2-Aminoethyl methacrylate: A monomer used in the synthesis of polymers.

Uniqueness

N-[5-cyano-2-(ethylamino)phenyl]-4-(2,2-difluorocyclopropyl)oxybenzamide is unique due to its combination of functional groups, which impart specific chemical properties and reactivity. Its difluorocyclopropyl group is particularly noteworthy, as it enhances the compound’s stability and bioactivity compared to similar compounds.

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